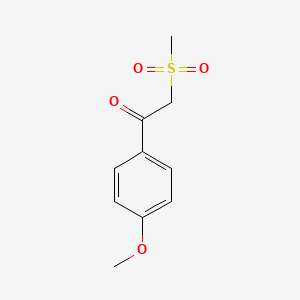
1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone, also known as 4-Methoxyphenyl methylsulfonyl (MPM) ethanone, is an organic compound with a variety of applications in the scientific research field. It is important for its unique properties, such as its ability to react with other compounds, as well as its stability and solubility in a variety of solvents. This compound has been used in a wide range of research areas, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
- Summary : 1-(4-Methoxyphenyl)ethanol is used in biocatalysis, specifically in the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) catalyzed by Acetobacter sp. CCTCC M209061 cells .
- Methods : The study involved the preparation of various deep eutectic solvents (DESs) and examining their effects on the asymmetric oxidation process. The best results were obtained with the DES [ChCl][Gly], and its concentration had a significant influence on the reaction .
- Results : In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased (55 mmol L−1 vs. 30 mmol L−1) as compared with the [ChCl][Gly]-free aqueous system, while the residual substrate e.e. was kept as high as 99.9% .
Biocatalysis
Photolysis Studies
- Summary : 1-(4-Methoxyphenyl)ethanol is used in environmental biotechnology. Specifically, it’s used in the study of deep eutectic solvents (DESs) and their effects on the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) catalyzed by Acetobacter sp. CCTCC M209061 cells .
- Methods : Various DESs were prepared and their effects on the asymmetric oxidation of MOPE were examined. The best results were obtained with the DES [ChCl][Gly] and its concentration exerted a significant influence on the reaction .
- Results : In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased (55 mmol L−1 vs. 30 mmol L−1) as compared with the [ChCl][Gly]-free aqueous system, while the residual substrate e.e. was kept as high as 99.9% .
- Summary : 1-(4-Methoxyphenyl)ethanol can be analyzed by reverse phase (RP) HPLC method with simple conditions .
- Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : The specific results or outcomes obtained are not detailed in the source .
Environmental Biotechnology
Chromatography
- Summary : 1-(4-Methoxyphenyl)ethanol is used in the study of deep eutectic solvents (DESs) and their effects on the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) catalyzed by Acetobacter sp. CCTCC M209061 cells .
- Methods : Various DESs were prepared and their effects on the asymmetric oxidation of MOPE were examined. The best results were obtained with the DES [ChCl][Gly] and its concentration exerted a significant influence on the reaction .
- Results : In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased (55 mmol L −1vs. 30 mmol L −1) as compared with the [ChCl][Gly]-free aqueous system, while the residual substrate e.e. was kept as high as 99.9% .
- Summary : 1-(4-Methoxyphenyl)ethanol can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
- Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : The specific results or outcomes obtained are not detailed in the source .
Asymmetric Oxidation
HPLC Analysis
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOQUIGHAKWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363278 | |
| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone | |
CAS RN |
27918-36-1 | |
| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



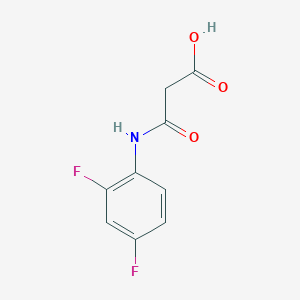
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
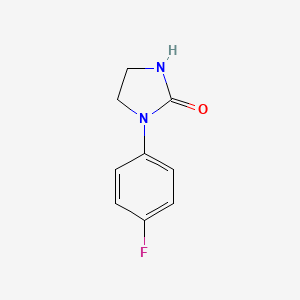
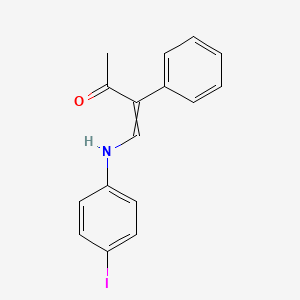
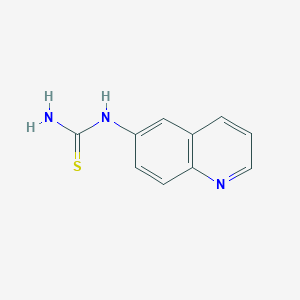
![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
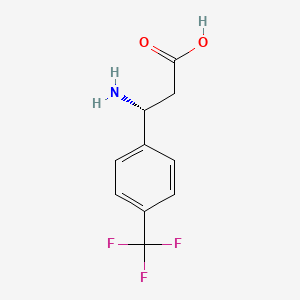
![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)
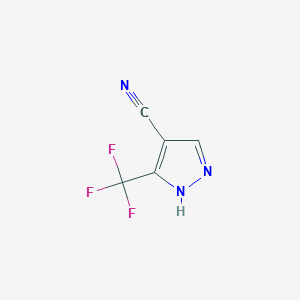
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)
